5-tert-Butyl-1H-pyrazole-3-carbaldehyde
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Overview
Description
5-tert-Butyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The tert-butyl group at position 5 and the carbaldehyde group at position 3 make this compound unique and useful in various chemical applications.
Mechanism of Action
Target of Action
It has been found to exhibit potent activities against certain cancer cell lines , suggesting that it may interact with cellular targets involved in cancer progression.
Mode of Action
Given its structural similarity to other pyrazole derivatives, it may interact with its targets through a similar mechanism, potentially involving the formation of covalent bonds or non-covalent interactions .
Result of Action
5-tert-Butyl-1H-pyrazole-3-carbaldehyde has been found to exhibit potent activities against certain cancer cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1H-pyrazole-3-carbaldehyde typically involves the cyclocondensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This method provides an efficient and general one-pot, three-component procedure for the preparation of 3,5-disubstituted pyrazoles.
Industrial Production Methods
the general principles of pyrazole synthesis, including multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1H-pyrazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: 5-tert-Butyl-1H-pyrazole-3-carboxylic acid.
Reduction: 5-tert-Butyl-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-tert-Butyl-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3-carbaldehyde: Lacks the tert-butyl group, making it less sterically hindered.
Methyl 5-tert-butyl-1H-pyrazole-3-carboxylate: Contains a carboxylate group instead of an aldehyde group.
3-Amino-5-tert-butylpyrazole: Contains an amino group instead of an aldehyde group .
Uniqueness
5-tert-Butyl-1H-pyrazole-3-carbaldehyde is unique due to the presence of both the tert-butyl group and the aldehyde group, which confer distinct steric and electronic properties. These features make it a valuable intermediate in the synthesis of more complex molecules and a potential candidate for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
5-tert-butyl-1H-pyrazole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)7-4-6(5-11)9-10-7/h4-5H,1-3H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKIRZZYJRVBSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631082 |
Source
|
Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865138-11-0 |
Source
|
Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70631082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-Butyl-1H-pyrazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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